![molecular formula C7H9BrN2 B174577 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 156817-72-0](/img/structure/B174577.png)

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

カタログ番号 B174577

CAS番号:

156817-72-0

分子量: 201.06 g/mol

InChIキー: CDQPJEFLGBLJKS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

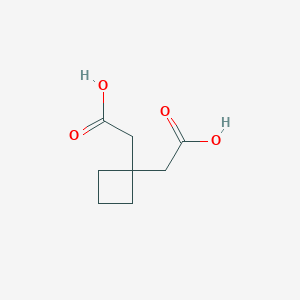

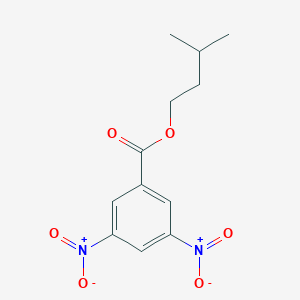

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H9BrN2. It has a molecular weight of 201.07 . The compound is provided by Sigma-Aldrich and Manchester Organics .

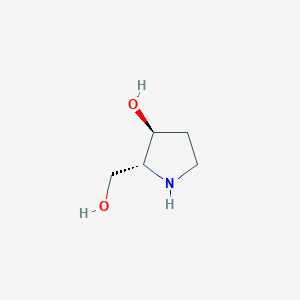

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用

Synthesis and Chemical Properties

- The 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, closely related to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, has been synthesized for producing conformationally restricted farnesyltransferase inhibitor analogues, enhancing in vivo metabolic stability (Dinsmore et al., 2000).

- The compound has been used as a precursor in the creation of new polyheterocyclic ring systems, showcasing its potential in diverse synthetic pathways (Abdel‐Latif et al., 2019).

Application in Organic Synthesis

- Its use in the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines was facilitated by the ionic liquid 1-butyl-3-methylimidazolium bromide, demonstrating the compound's versatility in organic synthesis (Shaabani et al., 2006).

- In a similar vein, 3-Bromo-imidazo[1,2-a]pyridines have been synthesized from pyridines and enamides using copper-mediated aerobic oxidative coupling, showcasing a method for functional group tolerance (Zhou et al., 2016).

Biomedical Research

- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives have shown potential in antifungal applications, particularly against Candida species, indicating its potential use in developing new antifungal agents (Ozdemir et al., 2010).

- The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines has been achieved using a ruthenium catalyst, suggesting its use in synthesizing bioactive molecules (Schlepphorst et al., 2018).

Photophysical Properties

- A study on 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols revealed these compounds' intense fluorescence and large Stokes shift, indicating potential applications in organic dyes and photophysical research (Marchesi et al., 2019).

Modulation of Enzymes

- Compounds derived from 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have been investigated for their influence on carcinogen metabolizing enzymes, indicating potential applications in cancer research and therapy (Hamdy et al., 2010).

特性

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPJEFLGBLJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=C2Br)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434496 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

CAS RN |

156817-72-0 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

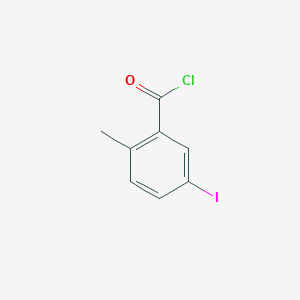

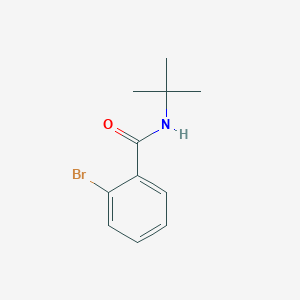

Synthesis routes and methods I

Procedure details

Name

Synthesis routes and methods II

Procedure details

375 mg of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [44-1] was dissolved in 10 mL of carbon tetrachloride, then 546 mg of N-bromosuccinimide was added, and the mixture was heated for 30 minutes under reflux. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography and then by preparative thin-layer chromatography sequentially, to obtain 155 mg of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [44-2] as a pale yellow solid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)

![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)